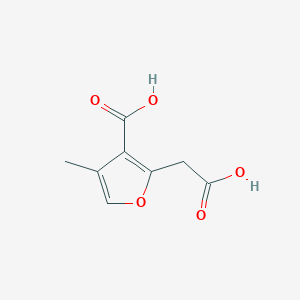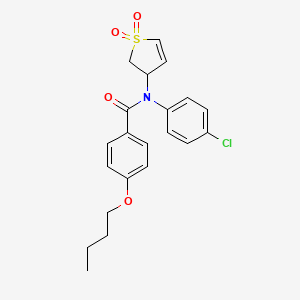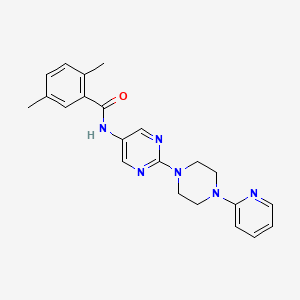![molecular formula C20H17FN6 B2965506 3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile CAS No. 2415541-18-1](/img/structure/B2965506.png)
3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C20H17FN6 and its molecular weight is 360.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Applications
- A range of pyridine and fused pyridine derivatives, including compounds similar to the specified chemical, have been synthesized for various applications. These compounds have been used in molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This suggests their potential use in molecular interactions and binding studies (Flefel et al., 2018).
Antimicrobial and Antioxidant Activities
- Newly synthesized compounds like the one mentioned have demonstrated antimicrobial and antioxidant activities. This suggests their potential application in the development of new antimicrobial agents (Flefel et al., 2018).
Antibacterial Properties
- Similar pyrazole and pyrazolopyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. This indicates the potential of such compounds, including the one , in antibacterial applications (Rahmouni et al., 2014).
Antifungal Activity
- Certain pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, which are structurally related to the specified chemical, have shown significant antifungal activity. This suggests the potential application of these compounds in antifungal treatments (Hafez et al., 2015).
Antiprotozoal and Antidepressant Potential
- Pyridine derivatives have been synthesized and evaluated for their antiprotozoal activity. This indicates the possibility of using similar compounds, such as the one , in treating protozoal infections (Ismail et al., 2008).
Inhibitory Activity Against Specific Enzymes
- Certain pyridine, pyrazoloyridine, and furopyridine derivatives, structurally similar to the specified chemical, have been shown to inhibit the CDK2 enzyme. This suggests their potential in developing inhibitors for specific enzymes (Abdel-Rahman et al., 2021).
Herbicidal Activity
- Some pyrido[4,3-d][1,3]oxazine-8-carbonitrile derivatives have exhibited herbicidal activities, indicating the potential use of similar compounds in agricultural applications (Sun et al., 2019).
Properties
IUPAC Name |
3-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-26(19-3-2-10-23-18(19)11-22)16-12-27(13-16)20-9-8-17(24-25-20)14-4-6-15(21)7-5-14/h2-10,16H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXDARMFNFLVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C4=C(N=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2965424.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)


![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2965430.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2965433.png)
![Tert-butyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2965435.png)
![1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one](/img/structure/B2965436.png)

![N-(2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965439.png)




